

Comprehensive Spectroscopic Profiling of 3-Chlorocyclobutyl 2,2,2-Trifluoroacetate

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Compound of Interest

Compound Name: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

CAS No.: 1909286-49-2

Cat. No.: B2902934

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Technical Guide for Structural Validation & Stereochemical Assignment

Executive Summary & Structural Context^[2]^[3]

- Compound: **3-Chlorocyclobutyl 2,2,2-trifluoroacetate**^[2]^[3]
- Role: Bioisosteric building block; lipophilic linker.^[1]
- Key Challenge: Distinguishing the cis- and trans-1,3-disubstituted diastereomers and validating the integrity of the labile trifluoroacetate (TFA) ester.

This guide synthesizes theoretical chemometrics with empirical data from analogous fluorinated cyclobutanes to provide a robust "Target Profile" for researchers. It establishes the expected NMR, IR, and MS signatures necessary to certify compound identity and purity.

Stereochemical Framework

The 1,3-disubstitution pattern on the cyclobutane ring yields two achiral diastereomers. Their differentiation is critical as they possess distinct spatial vectors for drug design.[1]

- cis-Isomer: The Chlorine (Cl) and Trifluoroacetate (TFA) groups reside on the same face of the ring.
- trans-Isomer: The substituents reside on opposite faces.[1]
- Puckering: Unlike the planar representation, the ring adopts a puckered conformation to relieve torsional strain, significantly influencing coupling constants.

Predicted Spectroscopic Data (Target Profile)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (Chloroform-d) | Frequency: 400 MHz (

) [1]

NMR: Chemical Shift Assignments

The electron-withdrawing nature of both the TFA ester and the Chlorine atom heavily deshields the methine protons.

Position	Proton Type	Predicted (ppm)	Multiplicity	Mechanistic Rationale
H-1	Methine (-OTFA)	5.10 – 5.35	Quintet-like	Strong deshielding by anisotropic ester carbonyl and inductive effect.
H-3	Methine (-Cl)	4.15 – 4.40	Quintet-like	Deshielding by electronegative Chlorine.
H-2, H-4	Methylenes	2.40 – 3.00	Multiplet	Complex 2nd-order AA'BB' system. cis protons typically resonate upfield of trans due to anisotropy. ^[1]

NMR: The Diagnostic Signal

- Signal: Singlet (s)
- Shift: -74.5 to -75.5 ppm (relative to)
- Note: This sharp singlet confirms the integrity of the group. Hydrolysis to the alcohol and free TFA acid would shift this signal significantly (to approx.^[1] -76.5 ppm for free acid).^[1]

NMR: Key Signals

- Carbonyl (

): ~157 ppm (Quartet,

Hz).[1]

- Trifluoromethyl (

): ~114 ppm (Quartet,

Hz).[1]

- C-1 (

-OTFA): ~68-72 ppm.

- C-3 (

-Cl): ~45-50 ppm.

- C-2/C-4: ~38-42 ppm.

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)[1]

The trifluoroacetate group provides a unique "fingerprint" distinct from standard acetates.

Functional Group	Wavenumber ()	Intensity	Assignment Note
Ester C=O	1780 – 1790 cm^{-1}	Strong (s)	Shifted +40 cm^{-1} vs. alkyl acetates due to electron withdrawal.
C-F Stretch	1100 – 1250 cm^{-1}	Very Strong (vs)	Broad, multi-band region characteristic of fluoroalkyls.
C-Cl Stretch	600 – 800 cm^{-1}	Medium (m)	Diagnostic for the chloro-substituent.[1]
C-H Stretch	2950 – 3000 cm^{-1}	Weak (w)	Cyclobutyl C-H tension.[1]

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV)

Trifluoroacetates are fragile under Electron Ionization (EI).[1] The molecular ion () is often weak or absent.[1]

- Molecular Formula:

[1]

- Molecular Weight: 202.56 g/mol [1]

Fragmentation Pathway:

- -Cleavage / Loss of TFA Radical: The most prominent pathway involves the loss of the trifluoroacetate group.[1]
 - Fragment:
 - m/z:89 / 91 (Characteristic 3:1 Chlorine isotope pattern).[1]

- Loss of Chlorine:
 - Fragment:
 - m/z:167
- McLafferty-like Rearrangement:
 - Loss of
(Neutral loss of 114 Da).[1]
 - m/z:88 (Cyclobutene radical cation).[1]

Experimental Protocols

Protocol A: Structural Validation Workflow

This self-validating workflow ensures the compound is correctly identified and separated from its hydrolysis products.[1]

- Sample Prep: Dissolve ~10 mg of oil in 0.6 mL
 - . Ensure solvent is acid-free (filter through basic alumina if necessary) to prevent TFA hydrolysis.[1]
- Acquisition:
 - Run
NMR first (Quickest check for purity).[1]
 - Run
NMR (Check integral ratios of H1:H3).
 - Run GC-MS (Verify m/z 89/91 fragment).
- Stereochemical Assignment (NOESY):
 - cis-Isomer: Strong NOE correlation expected between H1 and H3 (spatial proximity).

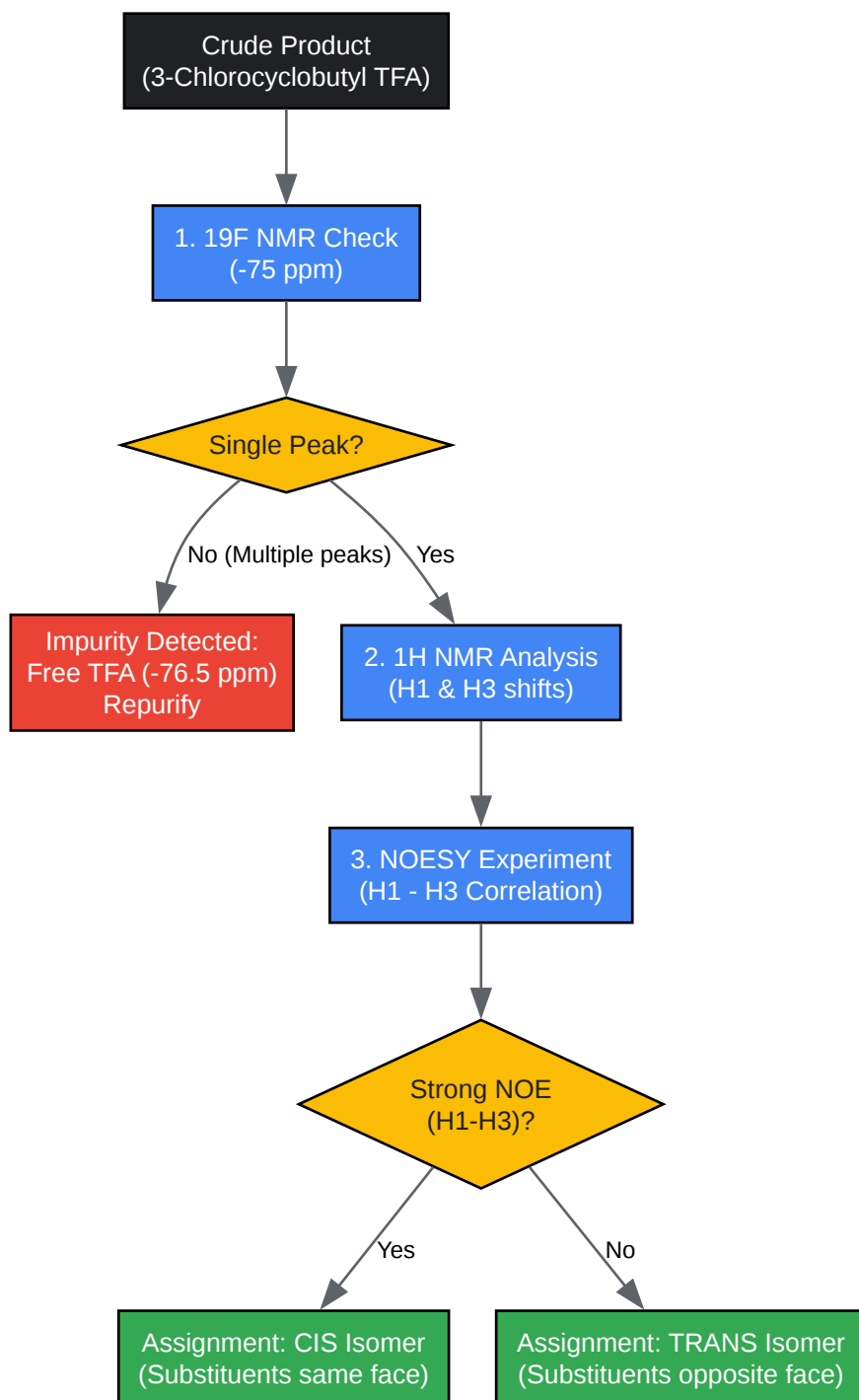
- trans-Isomer: Minimal or no NOE between H1 and H3; NOE between H1 and H2/4 protons on the same face.

Protocol B: Handling & Stability

- Moisture Sensitivity: Trifluoroacetate esters are more susceptible to hydrolysis than standard esters.[1] Store under Argon at -20°C.
- Detection: The compound is not UV-active (lacks chromophore).[1] Use Iodine staining or Permanganate dip for TLC visualization.[1]

Logical Visualization (Graphviz)

The following diagram outlines the decision tree for assigning the stereochemistry and validating the structure based on the spectral data.



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Caption: Stereochemical assignment and purity validation workflow for **3-Chlorocyclobutyl 2,2,2-trifluoroacetate**.

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